Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 487018-60-0
VCID: VC18972855
InChI: InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3
SMILES:
Molecular Formula: C13H12N2O4S
Molecular Weight: 292.31 g/mol

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

CAS No.: 487018-60-0

Cat. No.: VC18972855

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate - 487018-60-0

Specification

CAS No. 487018-60-0
Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
IUPAC Name ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C13H12N2O4S/c1-2-19-13(16)10-7-20-12(14)11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2,14H2,1H3
Standard InChI Key ZSZSPRIPTVJZDS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a thiophene ring substituted at the 3-position with an ethyl carboxylate group, at the 4-position with a 4-nitrophenyl group, and at the 5-position with an amino group. This arrangement creates a planar conjugated system, as illustrated by its canonical SMILES representation:
CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N\text{CCOC(=O)C1=CSC(=C1C2=CC=C(C=C2)[N+](=O)[O-])N}
The presence of electron-withdrawing nitro and carboxylate groups influences its electronic distribution and reactivity.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameEthyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
CAS Registry Number487018-60-0
Molecular FormulaC13H12N2O4S\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight292.31 g/mol
InChI KeyZSZSPRIPTVJZDS-UHFFFAOYSA-N
PubChem CID946916

Synthesis and Manufacturing

General Synthetic Routes

Thiophene derivatives are commonly synthesized via:

  • Paal-Knorr thiophene synthesis: Cyclization of 1,4-diketones with phosphorus pentasulfide.

  • Gewald reaction: Condensation of ketones, cyanoacetates, and sulfur in the presence of amines.

For ethyl 5-amino-4-(4-nitrophenyl)thiophene-3-carboxylate, a plausible route involves:

  • Nitration of phenylthiophene precursors to introduce the 4-nitrophenyl group.

  • Sequential functionalization with amino and carboxylate groups via nucleophilic substitution or esterification.

Table 2: Synthetic Intermediates and Byproducts

IntermediateCAS NumberRole in Synthesis
4-Nitrophenylboronic acid24067-17-2Suzuki coupling reagent
Ethyl thiophene-3-carboxylate23951-40-6Core structure precursor

Yield Optimization Challenges

  • Nitro group stability: Risk of reduction during reactions requiring acidic or reductive conditions.

  • Amino group protection: Necessitates use of protecting groups (e.g., Boc, Fmoc) to prevent undesired side reactions .

Physicochemical Properties

Solubility and Partitioning

Experimental data indicate a water solubility of 5.5 µg/mL at physiological pH, suggesting high lipophilicity. Calculated logP values (using software like Molinspiration) approximate 2.8–3.2, aligning with its potential for blood-brain barrier penetration .

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7.4)0.005525
Dimethyl sulfoxide>5025
Ethanol12.425

Thermal Stability

Melting point data remain unreported, but differential scanning calorimetry (DSC) of analogous thiophene esters shows decomposition temperatures between 180–220°C .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Nitro reduction: Catalytic hydrogenation (H2_2/Pd-C) converts the nitro group to an amine, enabling access to diamino derivatives.

  • Ester hydrolysis: Basic conditions (NaOH/EtOH) yield the corresponding carboxylic acid.

Stability Under Ambient Conditions

  • Photodegradation: Nitroaromatic compounds are prone to photolytic decomposition; storage in amber glass is recommended.

  • Hydrolysis: The ester group may undergo slow hydrolysis in aqueous buffers (t1/2_{1/2} ≈ 14 days at pH 7.4) .

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